A 2022 study investigated the antifungal properties of 4-Hydroxyazobenzene against Macrophomina phaseolina, a widespread soil-borne plant pathogen responsible for various crop diseases. The research found that the compound exhibited significant antifungal activity, effectively reducing the biomass of the fungus at various concentrations. This suggests the potential of 4-Hydroxyazobenzene as a novel and eco-friendly fungicide for agricultural applications [].
Another area of research explores the potential of 4-Hydroxyazobenzene for vapor sensing. Due to its ability to undergo thermal isomerization, the compound exhibits changes in its electrical properties upon exposure to specific vapors like water and ethanol. This characteristic makes it a promising candidate for developing sensitive and selective vapor sensors [].
4-Phenylazophenol, also known as 4-(phenylazo)phenol, is an organic compound with the molecular formula CHNO. It features an azo group (-N=N-) connecting two phenolic rings, which contributes to its distinct chemical properties and applications. This compound is characterized by its bright orange-red color, making it useful in various dye applications. The presence of the hydroxyl group (-OH) enhances its solubility in polar solvents and allows for potential interactions with biological systems.
Research indicates that 4-Phenylazophenol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects on certain cancer cell lines. Additionally, it has been noted for its ability to induce oxidative stress in biological systems, which may contribute to its therapeutic effects or toxicity.
Several methods are employed for synthesizing 4-Phenylazophenol:
4-Phenylazophenol finds applications in various fields:
Studies on the interactions of 4-Phenylazophenol with biological systems have revealed its potential effects on cellular mechanisms. It has been shown to induce oxidative stress, which may lead to apoptosis in cancer cells. Additionally, research into its interaction with enzymes suggests that it may inhibit certain metabolic pathways, highlighting its potential use in drug development .
4-Phenylazophenol shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Hydroxyazobenzene | Azo compound | Contains a hydroxyl group; used as a dye |
Aniline | Aromatic amine | Precursor for azo dyes; simpler structure |
2-Aminobenzenesulfonic acid | Azo compound | Sulfonic acid group increases water solubility |
What sets 4-Phenylazophenol apart from these similar compounds is its dual functionality as both a dye and a biologically active agent, thanks to the presence of the hydroxyl group and the azo linkage. This combination not only enhances its solubility but also allows it to participate in diverse
Irritant